Verbenone

描述

属性

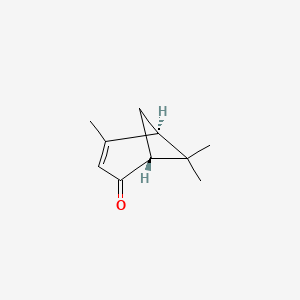

IUPAC Name |

(1R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCXTJOXBUFGB-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2C[C@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885024 | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1R,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18309-32-5, 80-57-9 | |

| Record name | (+)-Verbenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18309-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verbenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Verbenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018309325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verbenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VERBENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1R,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERBENONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99S17893UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERBENONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFV46DXC6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Verbenone: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenone (B1202108), a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants, including Spanish verbena (Verbena triphylla) and rosemary (Rosmarinus officinalis).[1][2][3] It is recognized for its characteristic pleasant, pine-like aroma.[4] Beyond its sensory properties, this compound plays a significant role in chemical ecology as an insect pheromone, particularly as an anti-aggregation pheromone for several species of bark beetles.[1][5] This property has led to its development and use in integrated pest management strategies. Furthermore, this compound and its derivatives have garnered interest for their potential pharmacological activities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectral characterization, and biological activities of this compound.

Chemical Structure and Properties

This compound is systematically named (1R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one.[1] Its structure consists of a bicyclo[3.1.1]heptane skeleton with a ketone group at position 2, a double bond between carbons 3 and 4, and methyl groups at positions 4, 6, and 6. This compound exists as two enantiomers, (+)-verbenone and (-)-verbenone.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄O | [1][3] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Pleasant, pine-like, spicy, woody | [2][4] |

| Melting Point | 6.5 °C | [1] |

| Boiling Point | 227-228 °C | [1] |

| Density | 0.978 g/cm³ at 20 °C | [1] |

| Solubility | Nearly insoluble in water; miscible with most organic solvents | [1] |

| Refractive Index (n²⁰/D) | 1.49200 to 1.49800 | [2] |

Spectral Data and Characterization

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. The following tables summarize the characteristic spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.74 | s | - | H-3 |

| ~2.80 | m | - | H-5 |

| ~2.10 | m | - | H-1 |

| ~2.05 | s | - | CH₃-4 |

| ~1.50 | s | - | CH₃-6 (syn) |

| ~1.18 | d | ~8.5 | H-7a |

| ~1.05 | s | - | CH₃-6 (anti) |

| ~0.95 | d | ~8.5 | H-7b |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| ~205.0 | C-2 (C=O) |

| ~172.0 | C-4 |

| ~120.0 | C-3 |

| ~58.0 | C-5 |

| ~49.0 | C-1 |

| ~41.0 | C-6 |

| ~38.0 | C-7 |

| ~26.5 | CH₃-6 (syn) |

| ~23.0 | CH₃-6 (anti) |

| ~22.5 | CH₃-4 |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2925 | C-H stretching (alkane) |

| ~1675 | C=O stretching (α,β-unsaturated ketone) |

| ~1620 | C=C stretching (alkene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 150 | [M]⁺ (Molecular ion) |

| 135 | [M - CH₃]⁺ |

| 122 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 107 | [M - CO - CH₃]⁺ or [M - C₂H₄ - CH₃]⁺ |

| 91 | Tropylium ion ([C₇H₇]⁺) |

| 79 | [C₆H₇]⁺ |

Experimental Protocols

Synthesis of this compound from α-Pinene

This compound can be synthesized from the readily available monoterpene α-pinene through an allylic oxidation process. A common laboratory-scale synthesis involves a two-step process:

Step 1: Allylic Acetoxylation of α-Pinene

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+)-α-pinene in glacial acetic acid.

-

Add lead tetraacetate (Pb(OAc)₄) portion-wise to the stirred solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent such as diethyl ether or hexane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude verbenyl acetate (B1210297).

Step 2: Hydrolysis and Oxidation to this compound

-

Dissolve the crude verbenyl acetate in a suitable solvent like ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to hydrolyze the acetate ester to verbenol (B1206271).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the verbenol with an organic solvent.

-

Dry the organic extract and concentrate it to obtain crude verbenol.

-

Dissolve the crude verbenol in a suitable solvent like acetone (B3395972) or dichloromethane.

-

Add an oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid and acetone) or pyridinium (B92312) chlorochromate (PCC), dropwise at a low temperature (e.g., 0 °C).

-

Stir the reaction mixture until the oxidation is complete (monitored by TLC).

-

Quench the reaction and work up the mixture to isolate the crude this compound.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Workflow for the synthesis of this compound from α-pinene.

Extraction and Purification from Natural Sources

This compound can be extracted from essential oils of plants like rosemary.

1. Steam Distillation:

-

Fresh or dried plant material (e.g., rosemary leaves and flowering tops) is packed into a still.

-

Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture is then cooled in a condenser.

-

The condensate, a mixture of water and essential oil, is collected in a separator.

-

Due to their immiscibility, the essential oil (containing this compound) separates from the water and can be collected.

2. Column Chromatography Purification:

-

The crude essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane).

-

A chromatography column is packed with silica gel slurried in the same non-polar solvent.

-

The dissolved essential oil is carefully loaded onto the top of the silica gel bed.

-

The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fractions are collected and analyzed by TLC or GC-MS to identify those containing pure this compound.

-

The fractions containing pure this compound are combined and the solvent is removed under reduced pressure.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary method for the identification and quantification of this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Injection: Split or splitless injection can be used depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil or reaction mixture. A typical program might start at a low temperature (e.g., 50-60 °C) and ramp up to a higher temperature (e.g., 250-280 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400. Identification is based on the retention time and comparison of the mass spectrum with a reference library.

Biological Activities and Signaling Pathways

Insect Pheromone Activity

This compound is a well-documented anti-aggregation pheromone for several species of bark beetles, such as the mountain pine beetle (Dendroctonus ponderosae) and the southern pine beetle (Dendroctonus frontalis).[1] When bark beetles attack a host tree, they release aggregation pheromones to attract conspecifics. As the beetle population on the tree reaches a high density, the beetles begin to produce and release this compound. This signals to incoming beetles that the tree is already heavily colonized and is no longer a suitable host, thus preventing overcrowding and resource depletion.

The olfactory signaling pathway for this compound in bark beetles involves its detection by specific olfactory sensory neurons (OSNs) located in the antennae.

Caption: Olfactory signaling pathway of this compound in bark beetles.

Antimicrobial and Cytotoxic Activities

This compound and essential oils containing it have shown antimicrobial activity against various bacteria and fungi. The exact mechanism of action is not fully elucidated but is thought to involve disruption of the microbial cell membrane.

Some studies have also investigated the cytotoxic effects of this compound and its derivatives against cancer cell lines. For instance, a derivative of (1S)-(–)-verbenone, SP-8356, has demonstrated anti-cancer activity in non-small cell lung cancer (NSCLC) cells, with an IC50 value of 15 µM for A549 and NCI-H460 cell lines.[6] This derivative was shown to inhibit cell proliferation and induce apoptosis.

| Biological Activity | Organism/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference |

| Cytotoxicity | A549 (NSCLC) | IC₅₀: 15 µM (for SP-8356 derivative) | [6] |

| Cytotoxicity | NCI-H460 (NSCLC) | IC₅₀: 15 µM (for SP-8356 derivative) | [6] |

| Antibacterial | Staphylococcus aureus | MIC: 31.25 - 125 µg/mL (for essential oils containing this compound) | [7] |

| Antibacterial | Gram-negative bacteria | MIC: 31.25 - 125 µg/mL (for essential oils containing this compound) | [7] |

| Antifungal | Aspergillus flavus | MIC: 7.81 - 31.25 µg/mL (for essential oils containing this compound) | [7] |

Note: The antimicrobial data is for essential oils rich in this compound and other components; the activity of pure this compound may differ.

Conclusion

This compound is a versatile monoterpene with significant applications in pest management and potential for development in the pharmaceutical and fragrance industries. Its well-defined chemical structure and properties, coupled with established synthetic and analytical methods, make it an accessible compound for further research. The understanding of its role as an insect pheromone and its emerging biological activities, such as antimicrobial and cytotoxic effects, opens up new avenues for the development of novel and sustainable technologies. This technical guide serves as a foundational resource for scientists and researchers engaged in the study and application of this important natural product.

References

- 1. D-Verbenone [webbook.nist.gov]

- 2. This compound, 80-57-9 [thegoodscentscompany.com]

- 3. This compound, (A+-)- | C10H14O | CID 65724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-VERBENONE(1196-01-6) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. SP-8356: A Novel this compound Derivative Exerts In Vitro Anti-Non-Small Cell Lung Cancer Effects, Promotes Apoptosis via The P53/MDM2 Axis and Inhibits Tumor Formation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Deep Dive into Verbenone Stereoisomers: A Technical Guide for Researchers

An In-depth Technical Guide on the Stereochemistry, Synthesis, and Biological Activity of (+)-Verbenone and (-)-Verbenone (B192643) for Researchers, Scientists, and Drug Development Professionals.

Verbenone (B1202108), a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants and is a significant component of the essential oil of Spanish verbena.[1] Its two stereoisomers, (+)-verbenone and (-)-verbenone, exhibit distinct physicochemical properties and biological activities, making them subjects of great interest in fields ranging from pest management to pharmacology. This technical guide provides a comprehensive overview of the core differences between these enantiomers, detailing their synthesis, separation, and biological functions, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties of this compound Stereoisomers

The stereochemical configuration of (+)- and (-)-verbenone gives rise to differences in their interaction with polarized light, a key identifying characteristic. Other physical properties such as boiling point and density are generally similar between the two enantiomers.

| Property | (+)-Verbenone | (-)-Verbenone | Racemic this compound |

| IUPAC Name | (1R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | (±)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O |

| Molar Mass | 150.22 g/mol | 150.22 g/mol | 150.22 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to yellow clear viscous liquid[2] |

| Boiling Point | 108–110 °C at 5 mmHg[3] | 227-228 °C at 760 mmHg | 227-228 °C at 760 mmHg[4] |

| Density | ~0.978 g/cm³ at 25 °C[4] | 0.975 g/mL at 20 °C | 0.975-0.981 g/cm³ at 25 °C[1][2] |

| Optical Rotation [α]D | +222.0° (c=2.00, EtOH)[3] | -130° (c=10, EtOH) | 0° |

| Refractive Index | ~1.496 | ~1.496 | 1.492-1.498 at 20 °C[2] |

Enantioselective Synthesis of this compound Stereoisomers

The primary route for the enantioselective synthesis of this compound stereoisomers is the oxidation of the corresponding α-pinene enantiomers.

Experimental Protocol: Synthesis of (+)-Verbenone from (+)-α-Pinene

This protocol is adapted from the procedure described in Organic Syntheses.[3]

Materials:

-

(1R)-(+)-α-Pinene (98.6% ee)

-

Lead tetraacetate (Pb(OAc)₄)

-

Dry benzene

-

Potassium hydroxide (B78521) (KOH)

-

Methanol

-

Water

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Oxidation of α-Pinene:

-

In a base-washed, 1000-mL Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet, place 25.0 g (0.183 mol) of (1R)-(+)-α-pinene and 350 mL of dry benzene.

-

Warm the mixture to 65°C using a heating mantle.

-

Add 77.8 g (0.175 mol) of lead tetraacetate in portions over 20 minutes.

-

Maintain the reaction at 65°C with stirring for 1 hour.

-

Cool the solution to room temperature and filter through a pad of Celite. Wash the Celite pad with several portions of benzene.

-

-

Hydrolysis of the Acetate Intermediate:

-

To the filtrate, add 300 mL of water and swirl vigorously at intervals for 1 hour.

-

Separate the layers and extract the aqueous phase with three 150-mL portions of ether.

-

Combine the organic layers and add a solution of 15 g of potassium hydroxide in 150 mL of 80% aqueous methanol.

-

Stir the mixture at room temperature for 24 hours.

-

Dilute with 200 mL of water and extract with four 150-mL portions of ether.

-

Dry the combined ethereal fractions over anhydrous magnesium sulfate, filter, and concentrate to obtain a mixture of alcohols as a light yellow oil.

-

-

Oxidation to this compound:

-

Dissolve the mixture of alcohols in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C.

-

Over a 30-minute period, add a mixture of 27.5 g (0.092 mol) of sodium dichromate dihydrate, 100 mL of water, and 10.2 mL of concentrated sulfuric acid.

-

Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir overnight.

-

Dilute with 200 mL of water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with three 200-mL portions of ether.

-

Wash the combined organic layers with 200 mL of saturated sodium bicarbonate solution and 200 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield crude (+)-verbenone.

-

-

Purification:

-

Purify the crude product by distillation under reduced pressure (e.g., 108–110°C at 5 mmHg) to obtain pure (+)-verbenone.

-

A similar procedure can be followed for the synthesis of (-)-verbenone using (-)-α-pinene as the starting material.[5]

Chiral Separation and Analysis

The separation and analysis of this compound enantiomers are critical for determining enantiomeric purity and for isolating individual stereoisomers for further study. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

Experimental Protocol: Chiral Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Chiral capillary column (e.g., HP-chiral-20B, Rt-βDEXsm).[6][7]

Typical GC Conditions: [6]

-

Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 300 °C

-

Carrier Gas: Helium at a flow rate of 1 mL/min

-

Oven Temperature Program: 40°C for 5 min, then ramp to 130°C at 1°C/min, then to 200°C at 2°C/min and hold for 3 min.

-

Injection Volume: 0.1 µL

-

Split Ratio: 1:100

Experimental Protocol: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the separation of larger quantities of enantiomers.[4]

Instrumentation:

-

Preparative HPLC system with a UV detector.

-

Chiral stationary phase column (e.g., Cellulose triacetate-based column).

Typical HPLC Conditions: [4]

-

Column: Cellulose triacetate chiral stationary phase.

-

Mobile Phase: A suitable mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for the specific column and system.

-

Flow Rate: Optimized for preparative scale separation.

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., ~254 nm).

References

- 1. Locusts adopt IP3 as a second messenger for olfactory signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Stimulatory Gαs Protein Is Involved in Olfactory Signal Transduction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative chiral liquid chromatography for enantiomeric separation of pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101863750A - Synthesis method of α-pinene oxygen-containing derivatives pine beetle pheromone this compound and verbenol - Google Patents [patents.google.com]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. benchchem.com [benchchem.com]

Verbenone mechanism of action in insects

An In-depth Technical Guide on the Core Mechanism of Action of Verbenone (B1202108) in Insects

Introduction

This compound is a bicyclic monoterpene ketone, a natural organic compound found in a variety of plants. In the field of chemical ecology, it is renowned for its role as an insect semiochemical, particularly as an anti-aggregation pheromone for several species of bark beetles (Coleoptera: Curculionidae, Scolytinae). When bark beetles colonize a host tree, they release aggregation pheromones to attract conspecifics, facilitating a mass attack to overcome the tree's defenses. However, as the tree becomes fully colonized and resources become limited, the beetles, often in conjunction with associated microorganisms, begin to produce this compound. This compound signals that the host is no longer suitable, effectively acting as a "No Vacancy" sign to prevent overcrowding and intraspecific competition. This mechanism has been harnessed for the development of this compound-based products used in integrated pest management (IPM) programs to protect valuable pine stands from devastating bark beetle infestations. This guide provides a detailed technical overview of the molecular, physiological, and behavioral mechanisms underlying the action of this compound in insects.

Molecular Mechanism of Action

The action of this compound begins at the peripheral olfactory system of the insect, located primarily in the antennae. The process involves the detection of the molecule by specialized receptors and the subsequent conversion of this chemical signal into an electrical signal that is processed by the brain.

Olfactory Perception and Receptor Interaction

Insects detect volatile chemical cues like this compound using highly sensitive olfactory systems. The primary olfactory organs are the antennae, which are covered in sensory hairs called sensilla. Within these sensilla are the dendrites of Olfactory Sensory Neurons (OSNs), which are bathed in sensillum lymph.

The perception of this compound is mediated by a class of transmembrane proteins known as Odorant Receptors (ORs), which are expressed on the dendritic membrane of OSNs. In insects, ORs are ligand-gated ion channels that typically form a heteromeric complex with a highly conserved co-receptor known as Orco. The binding of an odorant molecule, such as this compound, to a specific OR is believed to induce a conformational change in the receptor complex, leading to the opening of the ion channel.

While the specific ORs for this compound in major pest species like the mountain pine beetle (Dendroctonus ponderosae) are still under investigation, research in other insects has begun to shed light on this process. For example, in the striped flea beetle (Phyllotreta striolata), the receptor PstrOR17 has been identified as being specifically activated by (−)-verbenone and (S)-cis-verbenol. The interaction between the ligand and the receptor is highly specific. Computational methods like molecular docking have been employed to predict the binding sites of ligands within the receptor structure. These models suggest that this compound fits into a binding cleft lined with specific amino acid residues, and interactions such as hydrogen bonding are critical for receptor activation.

Signal Transduction Pathway

The binding of this compound to its specific OR on the OSN dendrite initiates a signal transduction cascade that converts the chemical signal into an electrical one.

-

Odorant Binding: this compound molecules enter the sensillum through pores and are transported through the aqueous sensillum lymph, possibly aided by Odorant-Binding Proteins (OBPs), to the surface of the OSN dendrite.

-

Receptor Activation: this compound binds to a specific Odorant Receptor (OR), causing the OR-Orco ion channel complex to open.

-

Neuron Depolarization: The opening of the channel allows for an influx of cations, leading to the depolarization of the OSN membrane. This change in membrane potential is known as the receptor potential.

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the firing of action potentials (spikes), which are electrical signals that travel along the axon of the OSN.

-

Signal Transmission: The OSN axon transmits these action potentials from the antenna to the antennal lobe of the insect's brain, where the information is processed, leading to a specific behavioral response.

Caption: Generalized insect olfactory signal transduction pathway for this compound.

Physiological and Behavioral Responses

The neural signals generated in response to this compound are integrated in the brain to produce a behavioral output. For many bark beetle species, the primary response is anti-aggregation or repulsion.

Dose-Dependent Inhibition

The inhibitory effect of this compound is strongly dose-dependent. At low concentrations, this compound may not significantly affect beetle attraction to host kairomones and aggregation pheromones. However, as the concentration increases, corresponding to a more densely populated host, the repulsive effect becomes more pronounced, significantly reducing the number of beetles attracted to the source. This dose-response relationship is crucial for its ecological function, allowing beetles to effectively gauge the suitability of a potential host tree from a distance.

Species-Specific Effects

While widely known as a bark beetle repellent, the effect of this compound is not universal across all insects. Its activity is highly species-specific.

-

Repellent/Inhibitor: For aggressive bark beetles that attack living trees, such as the mountain pine beetle (Dendroctonus ponderosae) and the six-toothed pine beetle (Ips sexdentatus), this compound acts as a potent anti-aggregation pheromone.

-

Attractant: Conversely, some insect species are attracted to this compound. This includes certain predators of bark beetles and various saproxylic beetles that colonize trees at a later stage of decay. For these species, this compound may act as a kairomone, indicating the presence of prey or a suitable habitat. For instance, captures of the predator Corticeus pini and the bark beetle Hylurgus ligniperda have been shown to increase in the presence of this compound.

-

No Effect: For some species, particularly those associated with decaying wood and saprophytic microorganisms, this compound has no significant effect on their attraction to host volatiles.

This variability highlights the complex ecological role of this compound as a chemical signal that can be interpreted differently by various members of the forest insect community.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent and species-specific effects of this compound.

Table 1: Effect of this compound Release Rate on Bark Beetle Captures

| Species | This compound Release Rate (mg/24h) | % Reduction in Captures (Compared to Control) | Reference |

|---|---|---|---|

| Dendroctonus ponderosae | 0.2 | No significant effect | |

| 1.8 | Significant reduction | ||

| Ips pini | Increasing dose | Gradual reduction | |

| Ips latidens | Increasing dose | Gradual reduction | |

| Ips sexdentatus | Not specified | 65.10% | |

| Orthotomicus erosus | Not specified | 76.20% | |

| Hylurgops porosus | Various doses | No effect |

| Hylastes longicollis | Various doses | No effect | |

Table 2: Electrophysiological (EAG) Response of Dendroctonus armandi to this compound

| This compound Concentration (μg/μL) | Sex | Mean EAG Response (mV ± SE) | Reference |

|---|---|---|---|

| 0.001 | Female | ~0.35 ± 0.05 | |

| Male | ~0.20 ± 0.04 | ||

| 0.1 | Female | ~0.45 ± 0.06 | |

| Male | ~0.30 ± 0.05 | ||

| 1 | Female | ~0.40 ± 0.07 | |

| Male | ~0.50 ± 0.08 | ||

| 10 | Female | ~0.55 ± 0.09 | |

| Male | ~0.75 ± 0.10 |

Note: Values are estimated from graphical data presented in the cited source.

Key Experimental Protocols

Understanding the mechanism of action of this compound relies on several key experimental techniques. Detailed methodologies for these are provided below.

Protocol 1: Electroantennography (EAG)

EAG is used to measure the summed electrical potential from the entire antenna in response to an olfactory stimulus, providing a measure of overall olfactory sensitivity.

Methodology:

-

Insect Preparation:

-

Anesthetize an insect by chilling on ice or with CO₂.

-

Excise one antenna at its base using micro-scissors.

-

Cut a small portion from the distal tip of the antenna to ensure good electrical contact.

-

-

Electrode Preparation and Mounting:

-

Prepare two glass capillary microelectrodes filled with a conductive saline solution (e.g., KCl with polyvinylpyrrolidone).

-

Mount the basal end of the antenna onto the reference electrode.

-

Bring the recording electrode into contact with the cut distal tip of the antenna.

-

-

Stimulus Preparation and Delivery:

-

Prepare serial dilutions of this compound in a solvent like hexane.

-

Apply a known amount (e.g., 10 µL) of a solution onto a piece of filter paper and insert it into a glass Pasteur pipette.

-

Use a pipette with solvent only as a negative control.

-

Deliver a purified, humidified air stream continuously over the antenna.

-

Inject a "puff" of air (e.g., 0.2 - 2 seconds) through the stimulus pipette into the continuous airstream.

-

-

Data Recording and Analysis:

-

The electrodes are connected to a high-impedance amplifier. The signal is amplified (e.g., 10-100x) and filtered (e.g., 0.1 Hz high-pass, 50 Hz low-pass) to reduce noise.

-

The resulting voltage deflection (the EAG response) is recorded and measured using specialized software.

-

The peak amplitude (in mV) of the negative deflection is the primary measure of response.

-

Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli.

-

Normalize responses by expressing them as a percentage of the response to a standard reference compound.

-

Caption: A typical workflow for an Electroantennography (EAG) experiment.

Protocol 2: Single-Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials from individual OSNs housed within a single sensillum, allowing for the deconvolution of responses from different neuron types.

Methodology:

-

Insect Preparation:

-

Anesthetize the insect and immobilize it (e.g., in a pipette tip or with wax) with the head and antennae exposed and stable.

-

-

Electrode Placement:

-

Insert a reference electrode (e.g., a chloridized silver wire or glass electrode) into the insect's eye or body.

-

Under high magnification, carefully advance a sharpened tungsten or glass recording electrode and insert it through the cuticle at the base of a target sensillum. A successful insertion is indicated by the appearance of spontaneous spike activity.

-

-

Stimulus Delivery:

-

Stimulus preparation and delivery are similar to EAG, with a continuous humidified airstream directed at the antenna and pulses of odorant-laden air injected into this stream.

-

-

Data Recording and Analysis:

-

The extracellular action potentials are amplified, filtered, and recorded.

-

Spikes from different neurons within the same sensillum can often be distinguished by their differing amplitudes and shapes.

-

Spike-sorting software is used to assign spikes to individual neurons.

-

The response is quantified by counting the number of spikes in a defined time window after stimulus onset and subtracting the pre-stimulus spontaneous firing rate.

-

Caption: A workflow for a Single-Sensillum Recording (SSR) experiment.

Protocol 3: Behavioral Assay (Y-Tube Olfactometer)

This assay is used to determine the behavioral valence of a chemical—whether it is an attractant, a repellent, or neutral.

Methodology:

-

Apparatus Setup:

-

A Y-shaped glass or acrylic tube is used. A purified, humidified airflow is established through each of the two arms, converging at the junction and exiting through the base of the Y.

-

The airflow rate in both arms must be equal (e.g., 40 mL/min).

-

-

Stimulus and Control:

-

A filter paper treated with a this compound solution is placed in the airstream of one arm (the "treatment arm

-

Olfactory Receptor Response to Verbenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenone, a natural bicyclic monoterpene ketone, is a semiochemical of significant interest in the fields of chemical ecology and pest management. It serves as an anti-aggregation pheromone for numerous bark beetle species, playing a crucial role in regulating population density and preventing overcrowding of host trees. Understanding the molecular basis of this compound perception by olfactory receptors (ORs) is paramount for developing novel and effective pest control strategies. This technical guide provides an in-depth overview of the current knowledge regarding the olfactory receptor response to this compound, with a focus on identified receptors, their functional characterization, the underlying signaling pathways, and the experimental protocols employed in these investigations.

Identified Olfactory Receptors for this compound

To date, the most comprehensively characterized olfactory receptor for this compound is PstrOR17 , identified in the striped flea beetle, Phyllotreta striolata. While this compound is a well-known semiochemical for various bark beetle species, such as Ips typographus and Dendroctonus ponderosae, specific olfactory receptors deorphanized for this compound in these species with full quantitative analysis are yet to be reported in publicly available literature. However, studies have shown responses of olfactory sensory neurons (OSNs) in these species to this compound, indicating the presence of cognate receptors. One study on Ips typographus demonstrated a weak response to (-)-verbenone (B192643) by the functionally characterized receptor ItypOR45, though a full dose-response analysis was not provided.

Quantitative Data on this compound-Receptor Interactions

The functional response of PstrOR17 to (-)-Verbenone has been quantified using the Drosophila "empty neuron" system coupled with single sensillum recording. The data reveals a dose-dependent increase in the firing rate of olfactory sensory neurons expressing PstrOR17 upon stimulation with (-)-Verbenone.

| Olfactory Receptor | Species | Ligand | Response Type | Quantitative Data (Spikes/s) | Source |

| PstrOR17 | Phyllotreta striolata | (-)-Verbenone | Activation | See Dose-Response Table Below | |

| ItypOR45 | Ips typographus | (-)-Verbenone | Weak Activation | Not Quantified (No dose-response curve available) |

Dose-Response Data for PstrOR17 to (-)-Verbenone

| Ligand Concentration (μg/μL) | Mean Response (Spikes/s) ± SEM |

| 10⁻⁵ | ~10 ± 2 |

| 10⁻⁴ | ~25 ± 5 |

| 10⁻³ | ~60 ± 8 |

| 10⁻² | ~110 ± 10 |

| 10⁻¹ | ~150 ± 12 |

| 1 | ~180 ± 15 |

| 10 | ~200 ± 18 |

Note: Data is estimated from the dose-response curve presented in Zhang et al., 2024.

Signaling Pathway

In insects, olfactory signal transduction is initiated by the binding of an odorant, such as this compound, to a specific olfactory receptor (OR). Insect ORs are distinct from their vertebrate counterparts. They form a heteromeric complex with a highly conserved co-receptor, Orco , to create a ligand-gated ion channel. Upon ligand binding, this channel opens, leading to an influx of cations (such as Na⁺ and Ca²⁺) into the olfactory sensory neuron. This influx depolarizes the neuron's membrane, generating a receptor potential that, if it reaches the threshold, triggers the firing of action potentials. These electrical signals are then transmitted to the antennal lobe of the insect brain for further processing.

Experimental Protocols

The functional characterization of this compound olfactory receptors, particularly PstrOR17, has been achieved through a combination of heterologous expression and electrophysiological recording techniques.

Heterologous Expression using the Drosophila "Empty Neuron" System

This in vivo system is a powerful tool for deorphanizing insect olfactory receptors. It utilizes a mutant Drosophila melanogaster strain in which the endogenous olfactory receptor genes of a specific olfactory sensory neuron (OSN), typically the ab3A neuron, are deleted. This creates an "empty neuron" that is unresponsive to odors. The gene encoding the olfactory receptor of interest (e.g., PstrOR17) is then expressed in this neuron using the GAL4/UAS system. The response of this "reconstituted" neuron to specific odorants can then be measured.

Workflow:

-

Vector Construction: The full-length coding sequence of the candidate olfactory receptor (e.g., PstrOR17) is cloned into a UAS-vector.

-

Fly Transformation: The UAS-OR construct is injected into Drosophila embryos of a strain that allows for site-specific integration into the genome.

-

Genetic Crosses: The transgenic flies carrying the UAS-OR construct are crossed with a driver line that expresses GAL4 under the control of the promoter of the ablated endogenous receptor (e.g., Or22a-GAL4).

-

Progeny Selection: The progeny of this cross will have the olfactory receptor of interest expressed specifically in the "empty neuron".

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual OSNs in response to odorant stimuli. It provides high-resolution data on the sensitivity and selectivity of a specific receptor.

Protocol Outline:

-

Insect Preparation: The fly expressing the heterologous receptor is immobilized in a pipette tip, with its head and antennae exposed and secured.

-

Electrode Placement: A reference electrode (typically tungsten or glass) is inserted into the fly's eye. A recording electrode, also made of sharpened tungsten or glass, is carefully inserted into the base of a single olfactory sensillum (the hair-like structures on the antenna) that houses the OSN of interest.

-

Odorant Delivery: A controlled puff of air carrying the odorant (this compound) at a specific concentration is delivered to the antenna via a stimulus delivery system. A charcoal-filtered and humidified continuous air stream is passed over the antenna, and the odorant puff is injected into this stream.

-

Data Acquisition: The electrical activity (action potentials or "spikes") of the OSN is amplified, filtered, and recorded using specialized software. The response is quantified by counting the number of spikes in a defined period after the stimulus.

Microbial Synthesis of Verbenone in Bark Beetles: A Technical Guide

Abstract: Verbenone (B1202108), a bicyclic monoterpene, is a critical semiochemical for many bark beetle species (Coleoptera: Scolytinae), acting as an anti-aggregation pheromone that signals host saturation and prevents overpopulation. While initially thought to be produced solely by the beetles, a significant body of research has revealed a crucial role for symbiotic microorganisms in the biosynthesis of this compound from host-plant-derived precursors, primarily α-pinene. This technical guide provides an in-depth overview of the microbial synthesis of this compound in bark beetles, detailing the involved microorganisms, biochemical pathways, and experimental methodologies. It is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insect-microbe interactions and the potential for developing novel pest management strategies.

Introduction

Bark beetles are significant agents of mortality in coniferous forests worldwide. Their ability to successfully colonize and overwhelm host tree defenses is often mediated by a complex chemical communication system involving pheromones. This compound plays a pivotal role in regulating population density during mass attacks. The production of this compound is a multi-step process initiated by the beetle's interaction with host monoterpenes. However, the conversion of these precursors into the final this compound product is largely attributed to the metabolic activity of symbiotic microorganisms residing within the beetle's gut and frass.[1][2] Understanding this microbial synthesis is paramount for deciphering the ecological dynamics of bark beetle infestations and for the development of targeted and sustainable pest control methods.

Microorganisms Implicated in this compound Synthesis

A diverse array of bacteria and yeasts has been isolated from the gut of various bark beetle species and demonstrated to be capable of producing this compound from its precursors. These microorganisms are not merely passive inhabitants but are active participants in the chemical ecology of the bark beetle holobiont.

Bacterial Symbionts

Numerous bacterial species isolated from the gut of bark beetles, such as Dendroctonus valens, have been shown to convert cis-verbenol (B83679) to this compound.[1] Studies have identified several genera with this capability, including:

-

Pseudomonas : Species within this genus are frequently isolated from bark beetle guts and have been shown to metabolize α-pinene and cis-verbenol to produce this compound.[3]

-

Bacillus : Bacillus cereus has been identified as a producer of verbenol (B1206271), a direct precursor to this compound.[4][5] Other Bacillus species have also been implicated in this compound production.

-

Enterobacter : Enterobacter xiangfangensis, a facultative anaerobic gut bacterium of D. valens, has demonstrated a strong ability to convert cis-verbenol to this compound.[6]

-

Rahnella

-

Serratia

The presence and abundance of these bacteria can vary depending on the bark beetle species, life stage, and geographical location.[7][8]

Fungal Symbionts (Yeasts)

In addition to bacteria, various yeasts associated with bark beetles are also capable of converting verbenols to this compound.[2] These fungi are often housed in specialized structures called mycangia and are introduced into the host tree during colonization. Their metabolic activities contribute to the overall chemical milieu of the beetle galleries.

Biochemical Pathway of this compound Synthesis

The microbial synthesis of this compound from the host-derived monoterpene α-pinene is generally understood to be a two-step oxidative process.

-

Hydroxylation of α-pinene: The initial step involves the hydroxylation of α-pinene to form the corresponding alcohol, verbenol. This reaction can result in two main isomers, cis-verbenol and trans-verbenol. This conversion is often catalyzed by cytochrome P450 monooxygenases.

-

Oxidation of verbenol: The verbenol isomers are then oxidized to this compound. This step is believed to be carried out by dehydrogenases, with studies pointing towards the involvement of aldehyde dehydrogenase (ALDH) in some bacteria.[6]

Quantitative Data on Microbial this compound Production

The efficiency of this compound production can vary significantly among different microbial species and is influenced by the concentration of the precursor molecule. The following table summarizes quantitative data from a study on gut bacterial isolates from Dendroctonus valens.

| Bacterial Isolate (Species) | Precursor: cis-verbenol (μg/mL) | This compound Produced (μg/mL) |

| B330 (Pseudomonas sp. 11) | 10 | 8.5 ± 0.5 |

| 50 | 42.1 ± 2.3 | |

| 100 | 85.2 ± 4.1 | |

| B27 (Pseudomonas sp. 5) | 10 | 5.1 ± 0.3 |

| 50 | 25.8 ± 1.9 | |

| 100 | 52.3 ± 3.5 | |

| B316 (Pseudomonas sp. 6) | 10 | 4.8 ± 0.4 |

| 50 | 23.9 ± 1.7 | |

| 100 | 49.1 ± 3.2 | |

| B31 (Bacillus safensis) | 10 | 3.2 ± 0.2 |

| 50 | 15.7 ± 1.1 | |

| 100 | 32.4 ± 2.8 |

Data adapted from Xu et al. (2015). Values are presented as mean ± standard error.[9]

Experimental Protocols

This section details the key experimental methodologies for studying the microbial synthesis of this compound in bark beetles.

Isolation and Culturing of Bark Beetle Gut Microbes

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Beetle Cleaning [protocols.io]

- 5. Production of verbenol pheromone by a bacterium isolated from bark beetles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. Structure and dynamics of the gut bacterial microbiota of the bark beetle, Dendroctonus rhizophagus (Curculionidae: Scolytinae) across their life stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotransformation of α- and β-pinene into flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Verbenone: Precursors, Synthesis, and Derivatives in Drug Development

Abstract: Verbenone (B1202108), a bicyclic monoterpene ketone, is a naturally occurring compound found in plants like Spanish verbena and rosemary.[1] Historically recognized for its role as an anti-aggregation pheromone in bark beetles, recent scientific inquiry has unveiled its significant potential as a scaffold for therapeutic agent development.[2][3] This technical guide provides an in-depth exploration of this compound, beginning with its primary precursor, α-pinene, and detailing various synthetic methodologies. It further examines the synthesis of novel this compound derivatives and summarizes their diverse biological activities, including anti-inflammatory, anti-cancer, anticonvulsant, and antifungal properties.[2][4][5][6] This document consolidates quantitative data, outlines key experimental protocols, and illustrates critical signaling pathways, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Precursors and Synthesis of this compound

The most common and economically significant precursor for the synthesis of this compound is α-pinene, a renewable monoterpene abundantly available from turpentine (B1165885) oil.[2][7] The primary synthetic strategy involves the allylic oxidation of α-pinene. This transformation can be achieved through various chemical and biological methods, often proceeding through the intermediate precursor, verbenol (B1206271).[2][8]

Synthetic Pathways from α-Pinene

The conversion of α-pinene to this compound is a multi-step process that generally involves the initial oxidation of α-pinene to form an intermediate, which is then further oxidized to yield the final ketone product. Catalysts play a crucial role in improving the efficiency and selectivity of this reaction.

Caption: General workflow for the synthesis of this compound from α-pinene.

Experimental Protocol: Synthesis of (1R,5R)-(+)-Verbenone from (+)-α-Pinene[9]

This protocol outlines a reliable method for synthesizing high-purity (+)-verbenone, as detailed in Organic Syntheses.

Step 1: Formation of the Intermediate Acetate

-

A solution of (1R)-(+)-α-Pinene (25.0 g, 0.183 mol) in 350 mL of dry benzene (B151609) is prepared in a 1000-mL Morton flask equipped with a mechanical stirrer, condenser, and thermometer.

-

The flask is heated to 65°C.

-

Lead tetraacetate (77.8 g, 0.175 mol) is added over 20 minutes. The reaction mixture turns from yellow to tan.

-

The solution is stirred at 65°C for 1 hour, then cooled to room temperature.

-

The mixture is filtered through Celite, and 300 mL of water is added to the filtrate, causing the precipitation of lead oxide.

-

The two-phase system is swirled vigorously for an hour and filtered again through Celite.

-

The layers are separated, and the aqueous phase is extracted with ether (3 x 150 mL).

Step 2: Saponification to Verbenol Isomers

-

The combined organic extracts are concentrated via rotary evaporation.

-

The residue is dissolved in 200 mL of methanol.

-

A solution of sodium hydroxide (B78521) (14.0 g, 0.35 mol) in 100 mL of water is added.

-

The mixture is stirred at room temperature for 12 hours.

-

Methanol is removed by rotary evaporation, and the residue is extracted with ether (3 x 200 mL).

-

The combined ether layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield a mixture of alcohols.

Step 3: Oxidation to this compound

-

The mixture of alcohols is dissolved in 300 mL of ether and cooled to 0°C.

-

A mixture of sodium dichromate dihydrate (27.5 g, 0.092 mol), 100 mL of water, and 10.2 mL of concentrated sulfuric acid is added over 30 minutes.

-

The reaction is stirred at 0°C for 1 hour and then at room temperature overnight.

-

The mixture is diluted with 200 mL of water, and the layers are separated.

-

The aqueous phase is extracted with ether (3 x 200 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound.

-

The final product can be purified by distillation or chromatography.

Summary of Synthesis Data

The efficiency of this compound synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes quantitative data from various synthetic approaches.

| Precursor | Catalyst / Method | Conversion Rate (%) | Selectivity (%) | Yield (%) | Reference |

| α-Pinene | HTS-1_2 (Titanium Silicate) | 21 mol% | 35 mol% (to α-pinene oxide) | - | [2] |

| (+)-α-Pinene | Lead Tetraacetate / Na₂Cr₂O₇ | - | - | 61-65% (overall) | [9] |

| α-Pinene | Co-doped MCM-41 / O₂ | 97.17% | >65% (total for Verbenol/Verbenone) | - | [10][11] |

| (-)-α-Pinene | Cobalt Rosinate / O₂ | ~100% | - | 57% | [12] |

| (+)-α-Pinene | Cobalt Rosinate / O₂ | ~100% | - | 60% | [12] |

This compound Derivatives: Synthesis and Biological Activity

The this compound scaffold is a versatile starting point for the synthesis of novel derivatives with enhanced or new biological activities. Chemical modifications often target the ketone group or the adjacent allylic position to introduce diverse functional groups.

Key Classes and Bioactivities

This compound Oxime Esters: A series of (Z)- and (E)-verbenone oxime esters have been synthesized by integrating an oxime ester moiety into the this compound skeleton.[4] These derivatives have demonstrated significant antifungal and herbicidal properties. The stereochemistry of the oxime ester bond ((E) vs. (Z)) was found to have a substantial impact on biological activity.[4]

This compound Hydrazones: Hydrazones derived from this compound have been investigated as potential anticonvulsant and analgesic agents.[5] These compounds were effective in mouse models of pentylenetetrazole- and maximal electroshock-induced seizures, suggesting their potential for neurological drug development.[5]

Cantharidin-Based this compound Derivatives: To combat insecticide resistance, novel hybrids of this compound and cantharidin (B1668268) were designed and synthesized.[13][14] Several of these derivatives exhibited potent insecticidal activity against the diamondback moth (Plutella xylostella), a highly resistant agricultural pest.[13][14]

(1S)-(-)-Verbenone Derivatives: Derivatives bearing a 4-styryl scaffold have shown significant anti-ischemic, anti-oxidant, and anti-excitotoxic activities in neuronal cell cultures.[15] Another derivative, SP-8356, was found to inhibit proliferation and tumor growth in osteosarcoma models.[16]

Quantitative Bioactivity Data of this compound Derivatives

The following table summarizes the reported biological activities of select this compound derivatives.

| Derivative Class | Compound | Target Organism / Cell Line | Activity Metric | Result | Reference |

| Oxime Ester | (E)-4n (R = β-pyridyl) | Alternaria solani | Growth Inhibition (50 µg/mL) | 92.2% | [4] |

| Oxime Ester | (E)-4n (R = β-pyridyl) | Physalospora piricola | Growth Inhibition (50 µg/mL) | 80.0% | [4] |

| Oxime Ester | (E)-4n (R = β-pyridyl) | Cercospora arachidicola | Growth Inhibition (50 µg/mL) | 76.3% | [4] |

| Oxime Ester | Various | Rape Root (Brassica campestris) | Growth Inhibition (100 µg/mL) | >90% | [4] |

| Cantharidin Hybrid | 6a, 6h, 6i, 6q | Diamondback Moth (P. xylostella) | Mortality (100 mg/L, 4 days) | 100% | [13][14] |

| Styryl Derivative | 3f | Cortical Neurons (in vitro ischemia) | Neuroprotection | Potent anti-ischemic agent | [15] |

Mechanisms of Action and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms through which this compound and its derivatives exert their therapeutic effects, primarily focusing on the modulation of key cellular signaling pathways.

Hepatoprotective Effects of this compound

This compound has demonstrated a strong protective effect against liver damage induced by the chemotherapy drug cyclophosphamide.[17] Its mechanism involves the mitigation of oxidative stress, inflammation, apoptosis, and fibrosis by modulating several critical signaling pathways.

Caption: this compound's role in mitigating cyclophosphamide-induced hepatotoxicity.

Anti-Cancer Activity of this compound Derivative SP-8356

In osteosarcoma, the this compound derivative SP-8356 has been shown to suppress tumor growth by activating metabolic and mitochondrial biogenesis pathways, leading to reduced cell proliferation and migration.[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Formation of trans-verbenol and this compound from alpha-pinene catalysed by immobilised Picea abies cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN100408529C - Method for synthesizing verbenol and this compound with alpha-pinene - Google Patents [patents.google.com]

- 11. CN1821195A - Method for synthesizing verbenol and this compound with alpha-pinene - Google Patents [patents.google.com]

- 12. CN101863750A - Synthesis method of α-pinene oxygen-containing derivatives pine beetle pheromone this compound and verbenol - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of novel (1S)-(-)-verbenone derivatives with anti-oxidant and anti-ischemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SP-8356 (A this compound Derivative) Inhibits Proliferation, Suppresses Cell Migration and Invasion and Decreases Tumor Growth of Osteosarcoma: Role of PGC-1α/TFAM and AMPK-Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hepatoprotective role of this compound against cyclophosphamide-induced oxidative stress, inflammation, apoptosis, and fibrosis in Swiss albino mice: insights into the involvement of NF-κB, caspase-3, and TGF-β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Verbenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verbenone (B1202108), a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants and is also known for its role as an insect pheromone. It is utilized primarily as an anti-aggregation pheromone to manage bark beetle infestations in forestry. This technical guide provides a comprehensive overview of the current toxicological data available for this compound, with a focus on its safety profile for human health. While acute toxicity data suggests a low order of toxicity, significant data gaps exist, particularly concerning chronic exposure, carcinogenicity, and reproductive and developmental effects. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and presents signaling pathways associated with its mode of action. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (1R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | IUPAC |

| CAS Number | 80-57-9 | |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Characteristic minty, camphor-like | |

| Boiling Point | 227-228 °C | |

| Flash Point | 85 °C | |

| Solubility | Insoluble in water; soluble in alcohol, ether |

Toxicological Data

Acute Toxicity

This compound exhibits a low level of acute toxicity following oral and dermal exposure.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Value | Classification |

| LD₅₀ | Rat | Oral | >5000 mg/kg bw | Low toxicity |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg bw | Low toxicity |

| Skin Irritation | Rabbit | Dermal | Not irritating | Not classified |

| Eye Irritation | Rabbit | Eye | Not irritating | Not classified |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | Not classified |

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Repeated Dose Toxicity of this compound

| Study Duration | Species | Route | NOAEL | Key Findings |

| 28-day | Rat | Oral | 150 mg/kg bw/day | No treatment-related adverse effects observed up to the highest dose tested. |

Genotoxicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro assays and has not shown evidence of mutagenic or clastogenic activity.

Table 3: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA | With and without S9 | Negative |

| In Vitro Chromosomal Aberration Test | Human Lymphocytes | With and without S9 | Negative |

Carcinogenicity

There are currently no long-term carcinogenicity studies available for this compound.[1]

Reproductive and Developmental Toxicity

Comprehensive studies on the reproductive and developmental toxicity of this compound have not been conducted.[1] Therefore, its potential to affect fertility or cause harm to a developing fetus is unknown.

Neurotoxicity

While specific neurotoxicity studies are not available, some research suggests that metabolites of this compound, namely myrtenol (B1201748) and verbenol, can modulate the function of GABA-A receptors in the central nervous system.[2][3] This interaction could potentially lead to neurotoxic effects at high concentrations.

Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 401)

-

Test Species: Rat (Sprague-Dawley strain), young adults.

-

Administration: A single dose of this compound was administered by oral gavage.

-

Dosage: Graded dose levels were used.

-

Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.

-

Endpoints: Clinical signs, body weight changes, mortality, and gross necropsy at the end of the study.

Dermal Irritation (as per OECD Guideline 404)

-

Test Species: Albino rabbit.

-

Application: 0.5 mL of undiluted this compound was applied to a small area of shaved skin under a semi-occlusive patch.

-

Exposure Duration: 4 hours.

-

Observation Period: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The Draize scoring system was used to evaluate skin reactions.

Eye Irritation (as per OECD Guideline 405)

-

Test Species: Albino rabbit.

-

Application: 0.1 mL of undiluted this compound was instilled into the conjunctival sac of one eye. The other eye served as a control.

-

Observation Period: The eyes were examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The Draize scoring system was used to evaluate eye irritation.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

-

Method: Plate incorporation method.

-

Metabolic Activation: The assay was conducted with and without the addition of a rat liver S9 fraction.

-

Concentrations: A range of concentrations of this compound were tested in triplicate.

-

Endpoint: The number of revertant colonies was counted, and a substance was considered mutagenic if it induced a dose-dependent increase in revertants.

In Vitro Chromosomal Aberration Test (as per OECD Guideline 473)

-

Test System: Cultured human peripheral blood lymphocytes.[4]

-

Method: Cells were exposed to various concentrations of this compound for a short duration.[4]

-

Metabolic Activation: The assay was performed in the presence and absence of a rat liver S9 fraction.[4]

-

Harvest Time: Cells were harvested at a suitable time point after treatment to analyze chromosomes in metaphase.

-

Endpoint: The frequency of structural and numerical chromosomal aberrations was scored.

Mechanisms of Action and Signaling Pathways

Insect Olfactory Signaling

The primary mechanism of action for this compound as an insect repellent involves its interaction with the olfactory system of bark beetles. This compound acts as an anti-aggregation pheromone, signaling a colonized host and deterring further beetle attacks. This is achieved through the binding of this compound to specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) in the insect's antennae. This binding event triggers a signal transduction cascade within the OSN, ultimately leading to an electrical signal that is transmitted to the brain and results in a repellent behavioral response.

Potential Modulation of GABAA Receptors

While direct neurotoxicity studies on this compound are lacking, research on its metabolites, myrtenol and verbenol, suggests a potential interaction with the mammalian central nervous system. These compounds have been shown to be positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain. Positive modulation of these receptors enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which reduces neuronal excitability. At high concentrations, this mechanism could potentially lead to central nervous system depression.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Metabolism

In vitro studies using human and rat liver microsomes have shown that this compound is metabolized via hydroxylation.[5][6][7] The primary metabolite identified is 10-hydroxythis compound.[5][6] This metabolic pathway is a common detoxification route for xenobiotics.

Conclusion

The available toxicological data for this compound suggest a low potential for acute toxicity via oral and dermal routes, and it is not considered to be a skin or eye irritant or a skin sensitizer. In vitro genotoxicity studies have been negative. However, there is a significant lack of data regarding chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The potential for neurotoxicity at high doses, mediated through the modulation of GABA-A receptors by its metabolites, warrants further investigation. For a comprehensive risk assessment, particularly for scenarios involving long-term or repeated human exposure, further studies addressing these data gaps are essential.

References

- 1. fs.usda.gov [fs.usda.gov]

- 2. GABA(A) receptor modulation by terpenoids from Sideritis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Biotransformation of (-)-verbenone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic method for the determination of (-)-verbenone 10-hydroxylation catalyzed by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Verbenone: A Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenone (B1202108), a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants and is also recognized as an anti-aggregation pheromone for several species of bark beetles. Its use in integrated pest management strategies to protect coniferous forests has necessitated a thorough understanding of its environmental fate and degradation pathways. This technical guide provides an in-depth overview of the current scientific knowledge regarding the environmental persistence and breakdown of this compound, intended to inform researchers, scientists, and professionals in related fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior and transport in various environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | |

| Molar Mass | 150.22 g/mol | |

| Water Solubility | Nearly insoluble | |

| Boiling Point | 227-228 °C | |

| Density | 0.978 g/cm³ | |

| Soil Sorption Coefficient (Koc) | Data not available | |

| Henry's Law Constant | Data not available |

Environmental Degradation Pathways

The environmental degradation of this compound is primarily governed by photodegradation and biodegradation. Hydrolysis is not considered a significant degradation pathway for this compound.

Photodegradation

This compound is susceptible to photodegradation, particularly in the presence of sunlight. The primary photodegradation product of this compound is chrysanthenone.

Key Findings:

-

Half-life: In direct sunlight, this compound has a relatively short half-life, estimated to be between 75 and 100 minutes.

-

Transformation Product: The main product of this photoisomerization is chrysanthenone.

A simplified workflow for a photodegradation study is outlined below.

Biodegradation

Microbial activity plays a significant role in the degradation of this compound in the environment. Various microorganisms, including bacteria and yeasts, are capable of metabolizing this compound and its precursors.

Key Findings:

-

Microbial Transformation: Microorganisms, particularly yeasts associated with bark beetles, are known to convert verbenols to this compound. While the complete microbial degradation pathway of this compound is not fully elucidated, it is understood to be a key process in its environmental removal.

The general process for assessing ready biodegradability according to OECD guidelines is depicted below.

Hydrolysis

Based on the chemical structure of this compound, which lacks hydrolyzable functional groups, hydrolysis is not expected to be a significant degradation pathway under typical environmental pH conditions (pH 4-9). Standard testing guidelines, such as OECD 111, are available to formally assess hydrolysis as a function of pH.

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of chemicals are provided in the OECD Guidelines for the Testing of Chemicals. The following sections provide an overview of the methodologies relevant to this compound.

Phototransformation of Chemicals in Water (OECD Guideline 316)

This guideline describes a tiered approach to assess the phototransformation of chemicals in water.

-

Tier 1: Estimation of Photolytic Activity: This involves determining the UV-visible absorption spectrum of the test substance to see if it absorbs light at wavelengths greater than 290 nm.

-

Tier 2: Quantum Yield Determination: If the substance absorbs light in the relevant range, the quantum yield is determined experimentally. This involves irradiating a solution of the chemical with monochromatic light of a known intensity and measuring the rate of disappearance.

-

Tier 3: Identification of Photoproducts: This tier focuses on identifying the major phototransformation products.

Experimental Setup:

A typical setup for a photodegradation study involves a light source (e.g., xenon arc lamp with filters to simulate sunlight), a reaction vessel made of quartz (to allow UV transmission), and analytical instrumentation (e.g., GC-MS) to monitor the concentration of the parent compound and its degradation products over time.

Ready Biodegradability (OECD Guideline 301)

This set of guidelines provides various methods to assess the ready biodegradability of chemicals by aerobic microorganisms. The Manometric Respirometry Test (OECD 301F) is a suitable method for substances like this compound.

Methodology (OECD 301F):

-

A solution or suspension of this compound in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).

-